Pyridazino[4,5-b]quinoline-1,4,10(5H)-trione, 7-chloro-2-(2-chloro-4-methylphenyl)-2,3-dihydro-
Description
Pyridazino[4,5-b]quinoline-1,4,10(5H)-trione derivatives are tricyclic heterocyclic compounds featuring fused pyridazine and quinoline moieties. The 7-chloro-2-(2-chloro-4-methylphenyl)-2,3-dihydro- variant (hereafter referred to as Compound A) is distinguished by its 7-chloro substitution on the quinoline ring and a 2-(2-chloro-4-methylphenyl) group at the pyridazine C2 position. This compound has garnered attention as a potent N-methyl-D-aspartate (NMDA) glycine-site antagonist, with demonstrated antinociceptive activity in preclinical models . Its pharmacological profile is attributed to selective receptor binding, which modulates glutamatergic neurotransmission, a key pathway in neurological disorders .
Properties
Molecular Formula |
C18H11Cl2N3O3 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
7-chloro-2-(2-chloro-4-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione |
InChI |
InChI=1S/C18H11Cl2N3O3/c1-8-2-5-13(11(20)6-8)23-18(26)14-15(17(25)22-23)21-12-7-9(19)3-4-10(12)16(14)24/h2-7H,1H3,(H,21,24)(H,22,25) |
InChI Key |
USMSEVFCMORBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Substituent Impact on Binding : The 2-(2-chloro-4-methylphenyl) group in Compound A optimizes steric and electronic interactions with the NMDA glycine-binding pocket. Larger alkyl substituents (e.g., pyridinylalkyl in Analog 1 ) reduce affinity due to steric hindrance .
Solubility and Bioavailability : Sodium salt derivatives (e.g., Analog 3 ) improve aqueous solubility, addressing a limitation of the parent compound .
Anti-Cancer Potential: Pyridazino[4,5-b]quinoline scaffolds modified with indole moieties (e.g., pyridazino[4,5-b]indoles) exhibit cytotoxicity via DNA intercalation, though Compound A’s primary focus remains neurological .
Pharmacokinetic and Toxicological Profiles
Q & A
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Standardize purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
- Implement quality control protocols (e.g., HPLC purity >95%) and track reaction parameters (e.g., humidity-sensitive steps) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
